5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which features a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis and characterization of such derivatives are crucial for exploring their pharmacological applications.
The chemical structure and properties of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be derived from various scientific studies that focus on the synthesis and biological evaluation of oxadiazole derivatives. These studies highlight the importance of oxadiazoles in drug discovery and their role as active pharmaceutical ingredients.
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is classified as a 1,2,4-oxadiazole derivative. Oxadiazoles are recognized for their diverse biological activities and are often explored in medicinal chemistry for potential therapeutic uses.
The synthesis of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves several key steps:
The reaction conditions often include:
The molecular structure of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole features:
The molecular formula is CHClNO, with a molecular weight of approximately 319.13 g/mol. The compound's melting point can vary based on purity but typically falls within a defined range indicative of its crystalline nature.
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or specific reagents to enhance yield and selectivity .
The mechanism of action for compounds like 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves:
In vitro studies have shown that derivatives can exhibit significant cytotoxicity against various cancer cell lines by influencing cellular mechanisms related to apoptosis and cell cycle regulation.
Relevant data from studies indicate favorable pharmacokinetic properties that enhance their potential as drug candidates .
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is explored for various applications:
The ongoing research into oxadiazole derivatives continues to uncover new therapeutic potentials and mechanisms that could lead to novel treatments for various diseases.
1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This heterocyclic system exhibits exceptional metabolic stability and structural versatility, allowing it to serve as a bioisosteric replacement for labile functional groups like esters and amides while maintaining favorable pharmacokinetic properties [1] [10]. The unique electronic distribution within the 1,2,4-oxadiazole ring, particularly its pronounced electron-deficient character, enables specific interactions with biological targets that underlie diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities [3] [10]. The unsymmetrical arrangement of heteroatoms (positions 1,2,4) distinguishes this isomer from other oxadiazoles and contributes to its distinct physicochemical and biological profile [6].
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger, who initially classified these compounds as "furo[ab1]diazoles" [1] [3]. However, significant medicinal interest emerged only in the mid-20th century. A pivotal milestone occurred in the 1960s with the introduction of Oxolamine (Figure 1), a cough suppressant that became the first commercially available drug featuring the 1,2,4-oxadiazole pharmacophore [1] [6]. This breakthrough demonstrated the therapeutic viability of the heterocycle and stimulated further exploration.
Subsequent decades witnessed a gradual expansion of 1,2,4-oxadiazole applications, culminating in the 21st century with several clinically significant agents:
Notably, the discovery of naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic indole alkaloids Phidianidine A & B (isolated from the sea slug Phidiana militaris in 2011) and the neuroactive amino acid derivative Quisqualic acid (from Quisqualis indica seeds), provided compelling evidence of the scaffold's biological relevance and evolutionary optimization for target interaction [1] [6]. Scientific interest has surged dramatically, with publication rates related to 1,2,4-oxadiazoles doubling in the past fifteen years, reflecting its established role in rational drug design [1] [10].
| Era | Compound | Primary Therapeutic Use | Significance ||-------------|-----------------|-----------------------------|-----------------------------------------------|| 1960s | Oxolamine | Cough Suppressant | First commercial drug containing 1,2,4-oxadiazole || 1990s-2000s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism || 2000s | Pleconaril | Antiviral (Picornaviruses) | Broad-spectrum activity || 2010s | Ataluren | Duchenne Muscular Dystrophy | Nonsense mutation read-through therapy || 2010s | Phidianidine A/B| Cytotoxic (Natural Product) | Demonstrated natural occurrence & bioactivity |
The 1,2,4-oxadiazole ring serves as a highly effective bioisostere for ester and amide functionalities, primarily due to its superior hydrolytic stability and capacity to mimic the spatial and electronic characteristics of the carbonyl group [1] [10] [20]. This equivalence is crucial for mitigating metabolic liabilities associated with peptides and ester-containing drugs while preserving or enhancing target binding affinity. The bioisosteric replacement strategy is exemplified by the design of potent neuroprotective agents targeting monoamine oxidase B (MAO B). Researchers demonstrated that replacing an amide linker with a 1,2,4-oxadiazole moiety in 1H-indazole derivatives yielded compound 20 (IC₅₀ = 52 nM), a highly selective MAO B inhibitor with enhanced metabolic stability compared to its amide precursor [4]. This compound demonstrated significant neuroprotective effects in cell models (SH-SY5Y neurons and astrocytes) against oxidative stress induced by H₂O₂ [4].
The bioisosteric advantage extends beyond stability. Studies on cannabinoid receptor 2 (CB2) ligands revealed that replacing a central 1,2,4-oxadiazole with its 1,3,4-oxadiazole regioisomer, while reducing lipophilicity, also led to a significant drop in CB2 affinity (10-50 fold), highlighting the critical role of regioisomerism and subtle electronic differences inherent to the 1,2,4-oxadiazole scaffold in optimizing target interaction [5]. Molecular docking studies of MAO B inhibitor 20 revealed that the flexibility of the 1,2,4-oxadiazole linker allowed superior shape complementarity within the enzymatic cleft compared to more rigid analogs, translating into tight-binding inhibition (ΔTₘ = +2.9 °C) [4]. This strategic flexibility and tunable electronics make 1,2,4-oxadiazoles indispensable tools for medicinal chemists aiming to optimize lead compounds.
The inherent electron-deficient nature of the 1,2,4-oxadiazole ring creates a strong dipole moment, rendering it a powerful electron-withdrawing group (EWG) itself [3]. This characteristic significantly influences the electron density of attached aromatic rings, particularly when combined with additional EWGs like nitro (-NO₂) or halogens (Cl, F). The presence of such substituents enhances several key aspects of bioactivity:
The compound 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole epitomizes this synergistic electronic design. It incorporates two powerful EWGs directly attached to the oxadiazole core: a 2,4-dichlorophenyl group at C5 and a 3-nitrophenyl group at C3. Computational analysis predicts significant electron withdrawal from both rings, with the C5 position exerting a stronger influence due to the heterocycle's intrinsic asymmetry [3]. The 3-nitro group possesses a highly positive Hammett constant (σₘ = +0.71), indicating its potent electron-withdrawing capability, while the 2,4-dichloro substitution pattern on the opposing ring provides steric bulk and moderate electron withdrawal (σₚ for Cl ~ +0.23) [3]. This combination creates a uniquely electron-deficient pharmacophore optimized for interacting with electron-rich regions of biological targets like enzyme active sites or receptor pockets, contributing to its observed potent biological activities discussed below.
| C3 Substituent | C5 Substituent | Notable Biological Activity (Example Compound) | Reference ||----------------------|----------------------|------------------------------------------------------------------|---------------|| Phenyl | Phenyl | Moderate MAO B inhibition, Weak antimicrobial | [1] [8] || 4-Fluorophenyl | Phenyl | Improved MAO B selectivity, Moderate antibacterial (Xoo) | [4] [2] || 3-Nitrophenyl | Phenyl | Enhanced anticancer (MCF-7, DU-145), Potent SDH inhibition | [8] [9] || 3-Trifluoromethylpyridine | Variable | Superior antibacterial (Xoo, Xoc - EC₅₀ < 30 μg/mL) e.g., 5v | [2] || **3-Nitrophenyl** | **2,4-Dichlorophenyl** | **High predicted/observed broad bioactivity (e.g., Antimicrobial, Anticancer, SDHI)** | ** [8] [9] [10]** || Pyridinyl | Thioether-linked heterocycle | Nematicidal (e.g., C3 - LC₅₀ 37.2 μg/mL B. xylophilus) | [9] |
| Substituent | Hammett Constant (σ) | Electronic Effect | Role in Compound ||-------------------------|----------------------|-------------------|--------------------------------|| 1,2,4-Oxadiazole (C5 link) | - | Strong EWG | Core scaffold electron deficiency || 3-Nitro (meta) | σₘ = +0.71 | Very Strong EWG | On C3-phenyl ring || Chloro (ortho/para) | σₘ ≈ +0.37, σₚ ≈ +0.23 | Moderate EWG | On C5-phenyl ring (positions 2 & 4) || 2,4-Dichloro combined | - | Strong EWG | Net effect on C5-phenyl ring |
The strategic placement of EWGs, particularly the 3-nitro group on the C3-phenyl ring and the ortho/para chloro groups on the C5-phenyl ring, creates a compound with significantly modulated electronic properties compared to simpler diaryl analogs. This design leverages the intrinsic electron-withdrawing power of the oxadiazole core and augments it with substituents known to enhance interaction with targets susceptible to electron-deficient ligands, such as oxidoreductases (e.g., Succinate Dehydrogenase - SDH) implicated in nematicidal activity [9] [10] or enzymes involved in cancer cell proliferation [8]. The 2,4-dichloro pattern also introduces steric bulk near the C5-oxadiazole linkage, potentially influencing conformation and binding pocket accessibility. This combination of electronic and steric effects underpins the compound's potential as a versatile pharmacophore. Evidence supporting this includes the superior nematicidal activity of structurally related SDH inhibitors like Compound C3 (containing flexible amide linkers and EWGs) against Bursaphelenchus xylophilus (LC₅₀ = 37.2 μg/mL) compared to tioxazafen [9], and the potent anticancer activity of 5-fluorouracil conjugates featuring nitrophenyl-oxadiazoles (e.g., 7a-d, i) against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines [8]. Molecular docking studies consistently show that 3-nitrophenyl-oxadiazoles form extensive networks of interactions, including hydrogen bonds with key residues (e.g., Tyr58, Trp119 in SDH) and π-π/π-cation interactions, facilitated by the electron-deficient rings [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3